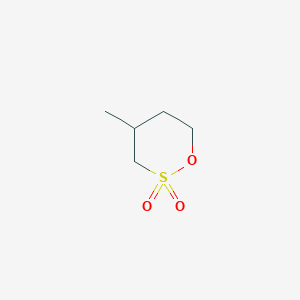

4-Methyl-1,2-oxathiane 2,2-dioxide

Description

Historical Development and Classification of Sultones

Sultones are cyclic esters of hydroxysulfonic acids. nih.gov Historically, their synthesis was achieved by the dehydration of the corresponding hydroxyalkane sulfonic acids at elevated temperatures under vacuum. google.com Early work established that the formation of sultones requires the hydroxyl and sulfonic acid groups to be on non-adjacent carbon atoms. google.com More modern and powerful synthetic methodologies have since been developed, including intramolecular Diels-Alder reactions, ring-closing metathesis, and various transition metal-catalyzed reactions. nih.govacs.org

Sultones are classified based on the size of their heterocyclic ring, which is denoted by Greek letters (γ, δ, ε, etc.) corresponding to the number of carbon atoms separating the sulfonate and the ester oxygen.

| Classification | Ring Size | Description |

| γ-Sultone | 5-membered | Contains a 1,2-oxathiolane 2,2-dioxide ring. nist.gov |

| δ-Sultone | 6-membered | Contains a 1,2-oxathiane 2,2-dioxide ring. nih.govchim.it |

| ε-Sultone | 7-membered | Contains a 1,2-oxathepane 2,2-dioxide ring. |

The focus of this article, 4-Methyl-1,2-oxathiane 2,2-dioxide, is a derivative of the six-membered δ-sultone ring system.

Defining the 1,2-Oxathiane 2,2-dioxide Ring System

The 1,2-oxathiane 2,2-dioxide ring is a six-membered, saturated heterocyclic system containing one sulfur atom and one oxygen atom adjacent to each other. chim.it This structure is the core of compounds referred to as δ-sultones. nih.govchim.it The "2,2-dioxide" designation indicates that the sulfur atom is in its highest oxidation state, bonded to two oxygen atoms.

Structural studies have shown that the saturated 1,2-oxathiane 2,2-dioxide ring system typically adopts a chair conformation, with the sulfone oxygens oriented in pseudoaxial and pseudoequatorial positions. chempedia.info

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5455-50-5 |

| Molecular Formula | C5H10O3S |

| Molecular Weight | 150.20 g/mol |

Academic Significance of Substituted 1,2-Oxathiane 2,2-dioxides

Substituted 1,2-oxathiane 2,2-dioxides, such as this compound, are of significant academic interest. Their importance stems from their versatility as intermediates for creating more complex molecules. nih.gov The δ-sultone ring can be a valuable building block for constructing both acyclic and other heterocyclic compounds. chim.ithud.ac.uk For instance, δ-sultones can be oxidatively converted to γ-lactones, which are common structural motifs in many natural products. nih.gov

Within the field of heterocyclic chemistry, δ-sultones are recognized as valuable synthetic precursors. nih.gov The reactivity of the 1,2-oxathiane 2,2-dioxide ring allows for various chemical transformations. The presence of the sulfonate group enables reactions such as nucleophilic substitution and ring-opening, providing pathways to diverse molecular architectures. smolecule.com These compounds serve as foundational structures for accessing a range of other heterocyclic systems. chim.ithud.ac.uk

The 1,2-oxathiane 2,2-dioxide ring system is the fully saturated, or tetrahydro, analog of the 1,2-oxathiine 2,2-dioxide system. chim.it The latter is an unsaturated six-membered ring that has also been a subject of study. The synthesis of monocyclic sultone ring systems is often organized by their degree of saturation, starting with the fully saturated 1,2-oxathiane 2,2-dioxides and progressing through various dihydro-isomers to the fully unsaturated 1,2-oxathiine 2,2-dioxides. chim.it This structural relationship means that synthetic strategies can often be adapted between these classes, and the chemical properties of one can provide insight into the other.

Structure

3D Structure

Properties

CAS No. |

5455-50-5 |

|---|---|

Molecular Formula |

C5H10O3S |

Molecular Weight |

150.20 g/mol |

IUPAC Name |

4-methyloxathiane 2,2-dioxide |

InChI |

InChI=1S/C5H10O3S/c1-5-2-3-8-9(6,7)4-5/h5H,2-4H2,1H3 |

InChI Key |

MKJOLUXKAUKFIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOS(=O)(=O)C1 |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Transformations of 4 Methyl 1,2 Oxathiane 2,2 Dioxide

Ring-Opening Reactions of the 1,2-Oxathiane 2,2-dioxide System

The inherent ring strain and the presence of an electrophilic sulfur atom make the 1,2-oxathiane 2,2-dioxide ring susceptible to cleavage by various reagents. These reactions typically proceed via nucleophilic attack, leading to the formation of linear sulfonated products.

The 1,2-oxathiane 2,2-dioxide ring can be opened by a variety of nucleophiles. The attack can theoretically occur at several positions, primarily the carbon atom adjacent to the ring oxygen (C-6) or the sulfur atom of the sulfonyl group. Nucleophilic attack at C-6 results in the cleavage of the C-O bond, while attack at the sulfur atom leads to the breaking of the S-O bond. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Common nucleophiles that can induce ring-opening include hydroxides, alkoxides, amines, and certain halide ions. For instance, reaction with hydroxide (B78521) would lead to the formation of a 4-methyl-5-hydroxypentane-1-sulfonate salt. While specific studies on 4-methyl-1,2-oxathiane 2,2-dioxide are limited, the reactivity of the parent 1,2-oxathiane 2,2-dioxide (1,4-butane sultone) is well-documented, serving as a model for the behavior of its substituted derivatives. chim.it The general mechanism involves the nucleophile attacking the electrophilic C-6 position, leading to the opening of the sultone ring to form a sulfonate ester, which can be subsequently hydrolyzed to the corresponding sulfonic acid or its salt.

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu⁻) | Product |

| OH⁻ | 4-Methyl-5-hydroxypentane-1-sulfonate |

| RO⁻ | Alkoxy-substituted pentane-1-sulfonate |

| NH₃ | 5-Amino-4-methylpentane-1-sulfonic acid |

| F⁻ | 5-Fluoro-4-methylpentane-1-sulfonate |

It is important to note that the 4-methyl group can exert a steric influence on the approaching nucleophile, potentially affecting the reaction rate compared to the unsubstituted ring.

The presence of acidic protons on the carbon atoms alpha to the sulfonyl group (C-3 and C-5) allows for base-induced elimination reactions. Treatment of this compound with a strong, non-nucleophilic base can lead to the formation of an unsaturated sulfonic acid. The regioselectivity of the elimination is dependent on which alpha-proton is abstracted and the stability of the resulting alkene.

Deprotonation at C-3 followed by elimination of the sulfonate group as a leaving group would lead to the formation of a cyclopropanone (B1606653) intermediate via a Ramberg-Bäcklund type rearrangement, though this is less common for simple sultones without an adjacent leaving group. A more plausible pathway is an E2-type elimination. Abstraction of a proton from C-3 would lead to the formation of a double bond between C-3 and C-4. Alternatively, abstraction of a proton from C-5 could lead to a double bond between C-4 and C-5 or C-5 and C-6, with the latter requiring cleavage of the C-O bond. The stability of the resulting alkene, as dictated by Zaitsev's rule, would favor the formation of the more substituted alkene. The 4-methyl group would direct the elimination to form a more substituted and thus more stable double bond.

In related systems, such as 3,4-dihydro-1,2-oxathiine 2,2-dioxides, a Cope elimination of a 4-dimethylamino group has been utilized to introduce a double bond into the ring, demonstrating the feasibility of elimination reactions in this heterocyclic system. londonmet.ac.uk

Derivatization and Functionalization of the 1,2-Oxathiane 2,2-dioxide Scaffold

Beyond ring-opening, the 1,2-oxathiane 2,2-dioxide ring can be functionalized to introduce new substituents, thereby modifying its chemical properties and potential applications.

The protons at the C-3 position, being alpha to the electron-withdrawing sulfonyl group, are acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a stabilized carbanion. This alpha-sulfonyl anion is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an alkylation reaction.

This method allows for the introduction of a wide range of substituents at the C-3 position of the this compound ring. The stereochemical outcome of this reaction would be influenced by the steric hindrance imposed by the 4-methyl group, potentially leading to diastereoselective alkylation.

Table 2: General Scheme for Alpha-Sulfonyl Anion Alkylation

| Step | Reagents | Intermediate/Product |

| 1. Anion Formation | Strong base (e.g., n-BuLi) | 3-Lithio-4-methyl-1,2-oxathiane 2,2-dioxide |

| 2. Alkylation | Electrophile (e.g., R-X) | 3-Alkyl-4-methyl-1,2-oxathiane 2,2-dioxide |

This synthetic strategy provides a powerful tool for the elaboration of the 1,2-oxathiane 2,2-dioxide scaffold, enabling the synthesis of a diverse range of derivatives.

Functionalization at positions other than those alpha to the sulfonyl group (i.e., remote positions such as C-4 and C-5) is more challenging due to the lack of inherent reactivity of the C-H bonds at these positions. However, transformations could be envisioned through radical-based reactions. For instance, free-radical halogenation could potentially introduce a halogen atom at the C-4 or C-5 position. The selectivity of such a reaction would depend on the relative stability of the resulting carbon radicals.

It is important to emphasize that such transformations are speculative for this compound and are not well-documented in the scientific literature for this specific compound. The primary reactivity of the saturated sultone ring remains centered around the sulfonyl group and its adjacent carbon atoms.

Intramolecular Rearrangement Mechanisms

One notable example from a related system is the oxidative ring expansion of a 3,4-di-tert-butylthiophene 1,1-dioxide, which upon treatment with hydrogen peroxide in trifluoroacetic acid, rearranges to a penta-substituted 5,6-dihydro-1,2-oxathiine 2,2-dioxide. londonmet.ac.uk This transformation involves an initial epoxidation followed by a methyl group migration and ring expansion.

For this compound, a potential intramolecular rearrangement could be a Ramberg-Bäcklund-type reaction if a suitable leaving group, such as a halogen, is introduced at the C-3 position. Base-induced deprotonation at C-3, followed by intramolecular nucleophilic attack on the carbon bearing the leaving group, could lead to the formation of a bicyclic episulfone intermediate, which would then extrude sulfur dioxide to yield a cyclopropane (B1198618) derivative. This remains a theoretical pathway for this specific molecule and would require prior functionalization.

Ring Contraction to Oxathiole Derivatives

The transformation of the six-membered 1,2-oxathiane 2,2-dioxide ring into a five-membered oxathiole derivative represents a significant synthetic challenge and an area of mechanistic interest. While specific studies on this compound are not extensively documented, analogous transformations in related sulfur-containing heterocycles suggest potential pathways.

One plausible, though not yet reported for this specific compound, route is the Ramberg-Bäcklund reaction . This reaction is a well-established method for the conversion of α-halo sulfones into alkenes through a transient three-membered episulfone intermediate, with the extrusion of sulfur dioxide. wikipedia.orgyoutube.com For this compound, this would necessitate prior halogenation at the α-position to the sulfonyl group. The base-induced intramolecular cyclization would then lead to a bicyclic episulfone, which upon SO2 elimination, could potentially yield a cyclopentene (B43876) derivative rather than a direct ring contraction to an oxathiole.

Another potential avenue for ring contraction involves photochemical rearrangements . The photochemical extrusion of SO2 from cyclic sulfones is a known process. For instance, the photochemical irradiation of 4H-1,2,6-thiadiazines has been shown to induce ring contraction to 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov This process involves the formation of an endoperoxide intermediate followed by selective carbon atom excision. nih.gov By analogy, it is conceivable that UV irradiation of this compound could lead to the expulsion of sulfur dioxide and subsequent rearrangement to form a substituted oxathiole derivative.

The table below summarizes potential conditions for ring contraction reactions based on analogous systems.

| Reaction Type | Reagents and Conditions | Expected Outcome for Analogue | Reference |

| Ramberg-Bäcklund Reaction | 1. Halogenation (e.g., NBS) 2. Base (e.g., t-BuOK) | Alkene formation via episulfone intermediate | wikipedia.org |

| Photochemical Rearrangement | UV irradiation (e.g., 420 nm), O2 | Ring-contracted heterocycle | nih.gov |

Mechanistic Investigations of Reaction Sequences

Understanding the intricate mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes.

Elucidation of Intermediates in δ-Sultone Formation

The formation of δ-sultones can proceed through various mechanisms, often involving reactive intermediates. While the specific intermediates for the synthesis of this compound are not definitively established in the literature, general principles of sultone chemistry allow for informed hypotheses.

One common pathway for the formation of sultones involves the cyclization of ω-hydroxyalkanesulfonates. A key intermediate in some sultone syntheses is a sulfene (B1252967) (R2C=SO2). These are highly reactive species generated, for example, from the reaction of alkanesulfonyl chlorides with a base. The sulfene can then undergo an intramolecular [2+2] cycloaddition with a suitably positioned hydroxyl group, followed by rearrangement to the more stable six-membered δ-sultone ring.

Radical mechanisms have also been implicated in the formation of δ-sultones. For instance, the rearrangement of homopropargyl arylsulfonates under radical conditions (e.g., using Bu3SnH and AIBN) is proposed to proceed via a radical ipso-substitution and subsequent rearrangement to yield δ-sultones. nih.gov It is plausible that similar radical intermediates could be involved in certain synthetic routes to this compound.

More recently, the direct conversion of highly functionalized conjugated enols to δ-sultones has been reported, proceeding through a proposed highly reactive mixed sulfuric acid-acetic acid anhydride (B1165640) intermediate. nih.gov

Isotopic Labeling Studies to Confirm Pathways

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. iaea.orgchem-station.com Although specific isotopic labeling studies on this compound are not found in the reviewed literature, the application of such methods to related sulfonate esters provides a clear blueprint for how such investigations could be conducted. researchgate.netpqri.org

For instance, to probe the mechanism of a potential ring contraction, one could synthesize this compound with a deuterium (B1214612) label at a specific carbon atom. nih.gov The position of the deuterium atom in the resulting oxathiole product, as determined by techniques like NMR or mass spectrometry, would provide definitive evidence for the rearrangement pathway and the specific atoms involved in the skeletal reorganization.

Similarly, ¹⁸O-labeling could be employed to understand the mechanism of δ-sultone formation or its subsequent reactions. chemrxiv.orgchemrxiv.org By synthesizing the starting material with ¹⁸O incorporated into the sulfonyl group or the ether oxygen, one could track the position of the labeled oxygen in the products. For example, in a hydrolysis reaction, the location of the ¹⁸O in the product would distinguish between cleavage of the C-O bond and the S-O bond. Studies on the formation of sulfonate esters have utilized ¹⁸O-labeled methanol (B129727) to differentiate between various esterification pathways. researchgate.net

The following table outlines hypothetical isotopic labeling experiments that could be used to investigate the reaction mechanisms of this compound.

| Isotope | Labeled Position | Reaction Studied | Information Gained |

| ²H (Deuterium) | C4 or C5 of the oxathiane ring | Ring Contraction | Elucidation of skeletal rearrangement and bond migration pathways. |

| ¹⁸O | Sulfonyl Oxygen | Hydrolysis/Ring Opening | Determination of bond cleavage site (C-O vs. S-O). |

| ¹⁸O | Ether Oxygen | Formation from a diol | Confirmation of the origin of the ring oxygen atom. |

Spectroscopic and Structural Elucidation of 4 Methyl 1,2 Oxathiane 2,2 Dioxide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the arrangement of protons in a molecule. In the context of 4-Methyl-1,2-oxathiane 2,2-dioxide and its analogues, ¹H NMR spectra reveal characteristic chemical shifts and coupling patterns that are diagnostic of the sultone ring and its substituents.

For instance, in the synthesis of 4-methyl-1,2-oxathiin 2,2-dioxide, the signals of protons at the C5 and C6 positions displayed a typical AX pattern with a coupling constant (J) of 5.9 Hz, confirming their vicinal relationship. oup.com The methylene (B1212753) protons adjacent to the sulfonyl group in a related δ-sultone exhibited a broad singlet, indicating a lack of coupling with the olefinic proton, which was a key observation in its structural determination. oup.com

The chemical shifts of protons are influenced by their electronic environment. For example, in a series of substituted 1,2,3-benzoxathiazine 2,2-dioxides, the aromatic protons show signals in the region of δ 7.02–7.91 ppm, with their specific shifts and coupling patterns dictated by the substitution on the benzene (B151609) ring. nih.gov The methyl group protons at the 4-position of these compounds typically appear as a singlet around δ 2.71–2.72 ppm. nih.gov

In the case of 1,4-butane sultone, an analogue of this compound, the proton spectrum shows distinct signals for the protons at different positions of the ring, with chemical shifts around δ 4.55, 3.17, 2.25, and 1.87 ppm. chemicalbook.com Similarly, for 1,3-propane sultone, the proton signals are also well-resolved. chemicalbook.com The study of sulfonated polymers also utilizes ¹H NMR to confirm the grafting of sultone units onto the polymer backbone by observing the disappearance of hydroxyl proton signals and the appearance of new signals corresponding to the sulfobutyl or sulfopropyl groups. researchgate.net

Table 1: Representative ¹H NMR Data for Sultones and Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 4-Methyl-1,2-oxathiin 2,2-dioxide | - | AX pattern (J=5.9 Hz) for C5-H and C6-H | oup.com |

| 6-Bromo-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 7.91 (d, J=2.3 Hz, 1H), 7.81 (dd, J=8.8, 2.3 Hz, 1H), 7.20 (d, J=8.8 Hz, 1H), 2.72 (s, 3H) | nih.gov |

| 6-Chloro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 7.76 (d, J=2.4 Hz, 1H), 7.67 (dd, J=8.8, 2.4 Hz, 1H), 7.26 (d, J=8.8 Hz, 1H), 2.72 (s, 3H) | nih.gov |

| 1,4-Butane sultone | CDCl₃ | 4.551, 3.169, 2.249, 1.868 | chemicalbook.com |

This table is for illustrative purposes and specific assignments may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton and the position of substituents.

For 4-methyl-1,2-oxathiin 2,2-dioxide, the ¹³C NMR spectrum was crucial in confirming the structure by showing three olefinic carbons at the 3, 5, and 6 positions, each attached to one proton. oup.com In the case of substituted 1,2,3-benzoxathiazine 2,2-dioxides, the carbon signals are well-defined. nih.gov For example, in 6-chloro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, the carbon signals appear at δ 176.3, 152.0, 137.0, 131.5, 128.1, 120.8, 117.4, and 23.9 ppm. nih.gov The signal at the lowest field (176.3 ppm) can be attributed to the carbon involved in the C=N bond, while the signal at 23.9 ppm corresponds to the methyl group. Aromatic carbons typically resonate in the range of 110 to 160 ppm. libretexts.org

The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. docbrown.info For instance, sp³-hybridized carbons generally absorb at higher fields (0-90 ppm) compared to sp²-hybridized carbons (110-220 ppm). libretexts.org Carbonyl carbons (C=O) are characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org In 1,4-butane sultone, the carbon signals are observed at approximately 74.28, 48.31, 23.52, and 22.85 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Sultones and Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| 6-Bromo-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 176.2, 152.5, 139.9, 131.1, 121.0, 118.6, 117.8, 23.9 | nih.gov |

| 6-Chloro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 176.3, 152.0, 137.0, 131.5, 128.1, 120.8, 117.4, 23.9 | nih.gov |

| 6-Fluoro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | CDCl₃ | 176.4 (d, J=2.3 Hz), 159.1 (d, J=248.4 Hz), 149.6 (d, J=2.5 Hz), 124.4 (d, J=24.0 Hz), 121.1 (d, J=8.1 Hz), 117.2 (d, J=7.7 Hz), 114.6 (d, J=25.1 Hz), 23.9 | nih.gov |

| 1,4-Butane sultone | CDCl₃ | 74.28, 48.31, 23.52, 22.85 | chemicalbook.com |

This table is for illustrative purposes and specific assignments may vary based on experimental conditions.

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques are often necessary for the unambiguous assignment of stereochemistry. ipb.pt Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are particularly powerful for determining the spatial proximity of protons. ipb.pt For example, in cyclic systems, NOE correlations can establish the cis or trans relationship of substituents. ipb.pt

In the study of azetidine (B1206935) derivatives, NOE experiments were crucial in confirming the cis stereochemistry by revealing a correlation between a proton at one position and a methyl group at another. ipb.pt The magnitude of vicinal proton-proton coupling constants (³JHH) can also be indicative of stereochemistry. For instance, in some heterocyclic rings, cis coupling constants are typically larger than trans coupling constants. ipb.pt

For complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity between protons and carbons, further aiding in complete structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound and its analogues, MS provides valuable information for confirming their identity and understanding their chemical stability.

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. chemguide.co.uk The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules or radicals. libretexts.org For sulfonate esters, fragmentation can involve the loss of the alkyl group or cleavage of bonds adjacent to the sulfonyl group. nih.gov

In the study of pyrimidine (B1678525) derivatives, characteristic fragment ions were formed by the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org For cyclic esters, ring-opening reactions can be observed in the mass spectrum. nih.gov The fragmentation of cyclic peptides, which can be complex, can also be analyzed to determine their sequence. shimadzu.com

The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can influence the fragmentation pattern. nih.gov For some sulfonate esters, APCI has been shown to be a more effective ionization method, yielding stable precursor ions that readily fragment upon collision-induced dissociation. nih.gov High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For sulfone compounds, X-ray diffraction studies have revealed that the S=O bond distances typically range from 1.392(5) to 1.463(3) Å, and the S-C bond distances are in the range of 1.743(7) to 1.790(3) Å. st-andrews.ac.uk The O-S-O bond angles are generally between 116.7(2)° and 120.61(8)°, while the C-S-C bond angles vary from 101.1(3)° to 106.80(14)°. st-andrews.ac.uk

A study on a sultone derivative, C₁₅H₁₄O₃S, determined that the heterocyclic ring adopts a distorted half-chair conformation. gla.ac.uk In this structure, the S-O (peripheral) bond length was found to be 1.431±0.003 Å, the S-O(C) bond was 1.595±0.004 Å, and the S-C bond was 1.797±0.005 Å. gla.ac.uk Such detailed structural information is invaluable for understanding the molecule's reactivity and interactions. X-ray crystallography can also reveal intermolecular interactions, such as hydrogen bonding, which influence the packing of molecules in the crystal lattice. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. amazonaws.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For sultones and related sulfonyl-containing compounds, the most characteristic IR absorptions are due to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group (SO₂). These strong absorptions typically appear in the regions of 1385–1310 cm⁻¹ (asymmetric) and 1199–1143 cm⁻¹ (symmetric). nih.govrsc.org

In a series of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxides, the S=O stretching vibrations were observed in the ranges of 1374–1385 cm⁻¹ and 1123–1199 cm⁻¹. nih.gov The IR spectrum of 1,3-propane sultone also shows characteristic absorptions for the sulfonyl group. chemicalbook.com In sulfonated polymers, the presence of sulfonic acid groups is confirmed by intense absorption bands around 1028, 1148, and 1345 cm⁻¹, corresponding to the S=O stretching vibration. researchgate.net

The presence or absence of other characteristic bands can also provide valuable structural information. For example, the absence of a strong absorption in the O-H stretching region (around 3200-3600 cm⁻¹) can rule out the presence of a hydroxyl group. uhcl.edu

Table 3: Characteristic IR Absorption Frequencies for Sultones and Analogues

| Compound/Functional Group | Vibration | Frequency Range (cm⁻¹) | Reference |

| Sulfonyl Group (SO₂) | Asymmetric Stretch | 1385–1310 | nih.govrsc.org |

| Sulfonyl Group (SO₂) | Symmetric Stretch | 1199–1143 | nih.govrsc.org |

| Sulfonated Chitosan | S=O Stretch | 1028, 1148, 1345 | researchgate.net |

| 6-Bromo-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | S=O Stretch | 1385, 1193 | nih.gov |

| 6-Chloro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | S=O Stretch | 1375, 1186 | nih.gov |

This table provides general ranges, and specific frequencies can vary based on the molecular structure and physical state.

Computational and Theoretical Chemistry Studies of 4 Methyl 1,2 Oxathiane 2,2 Dioxide

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules.

Geometry Optimization: DFT is employed to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 4-methyl-1,2-oxathiane 2,2-dioxide, this would reveal precise bond lengths, bond angles, and dihedral angles for its most stable conformation(s). DFT calculations on related heterocyclic systems, such as 1,4-oxathiin-S,S-dioxides, have been used to confirm structures determined by X-ray crystallography, showing excellent agreement between theoretical and experimental data. researchgate.netmdpi.com

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a range of electronic properties that describe the molecule's reactivity and spectroscopic characteristics. Key properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack. For a sultone, negative potential would be expected around the oxygen atoms of the sulfonyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

| Property | Description | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecular surface | Predicts sites for non-covalent interactions and reactions |

Ab initio (from first principles) molecular orbital theories are another class of quantum chemical methods that solve the Schrödinger equation without empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) are often more computationally demanding than DFT but can provide highly accurate results, especially for systems where electron correlation is important.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction's activation energy and rate.

For δ-sultones, this could involve modeling reactions such as nucleophilic ring-opening or thermal decomposition. DFT calculations have been successfully used to model the multi-step synthesis of related 1,4-oxathiin (B13834599) systems, identifying the key transition states for aldehyde incorporation and cyclization steps. researchgate.net Such studies provide a step-by-step understanding of how bonds are formed and broken. The process involves:

Locating Reactants, Products, and Intermediates: Geometries are optimized to find the energy minima corresponding to stable species.

Searching for Transition States: Algorithms are used to locate the first-order saddle point on the potential energy surface between a reactant and a product.

Frequency Calculations: These calculations confirm that a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency). The imaginary frequency corresponds to the motion of atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.

Prediction of Reactivity and Selectivity

Computational methods allow for the prediction of how and where a molecule will react. By analyzing the electronic properties calculated with DFT, one can predict the reactivity and selectivity of this compound.

Reactivity: The HOMO-LUMO gap is a key indicator of global reactivity. A small gap suggests the molecule is more polarizable and reactive. The molecular electrostatic potential (MEP) map identifies the most likely sites for attack. The electron-deficient sulfur atom and the carbon atom alpha to it are potential electrophilic sites, while the sulfonyl oxygens are nucleophilic centers.

Selectivity: In reactions that can produce multiple isomers, computational modeling can predict which product is favored. For example, in the formation of substituted oxathianes, DFT has been used to explain the high diastereoselectivity observed, showing that the transition state leading to the trans product is significantly lower in energy than the one leading to the cis product. researchgate.net For the 4-methyl δ-sultone, calculations could predict the stereochemical outcome of reactions at chiral centers.

Conformational Analysis using Computational Methods

Computational methods are essential for studying these conformational landscapes. Studies on the analogous δ-valerolactone have shown that the ring exists in equilibrium between a half-chair and a boat form, with the half-chair being more stable. rsc.org For the 1,2-oxathiane 2-oxide ring, NMR studies and calculations concluded a high preference for chair forms. researchgate.net

For this compound, two chair conformations would be expected: one with the methyl group in an equatorial position and one with it in an axial position. Computational methods can calculate the energy difference between these two conformers. This energy difference, known as the A-value, determines the position of the conformational equilibrium. The analysis would involve:

Systematic Conformational Search: Identifying all possible low-energy conformations.

Geometry Optimization: Optimizing the geometry of each identified conformer.

Energy Calculation: Calculating the relative energies (enthalpy and Gibbs free energy) to determine their populations at a given temperature.

| Conformer | Methyl Position | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 (Reference) | >95 (Expected) |

| Chair | Axial | ~1.7 - 2.0 (Estimated) | <5 (Expected) |

| Twist-Boat | - | >5.0 (Estimated) | <0.1 (Expected) |

Synthetic Applications and Broader Utility of 1,2 Oxathiane 2,2 Dioxides

Role as Versatile Synthetic Building Blocks

The 1,2-oxathiane 2,2-dioxide framework is recognized as a potent building block in organic synthesis, offering access to a wide array of molecular architectures through its characteristic ring-opening reactions. chim.ithud.ac.uk

Precursors in the Synthesis of Diverse Heterocyclic and Acyclic Compounds

The primary reactivity of δ-sultones like 4-methyl-1,2-oxathiane 2,2-dioxide stems from the strained C-O-S linkage, making the carbon atom adjacent to the oxygen susceptible to nucleophilic attack. This reactivity allows for the synthesis of various acyclic compounds. Nucleophiles can open the ring to yield 4-hydroxyalkanesulfonates, providing a straightforward route to bifunctional open-chain molecules where the methyl group from the original ring remains as a substituent on the carbon chain.

Furthermore, these sultones can be precursors to other heterocyclic systems. For instance, the oxidative conversion of δ-sultones to γ-lactones has been demonstrated as a key synthetic strategy. nih.gov This transformation highlights how the 1,2-oxathiane 2,2-dioxide ring can serve as a masked lactone, providing an alternative pathway to these important structural motifs. Under certain thermal conditions, this compound can undergo cycloreversion, eliminating sulfur dioxide. This process typically proceeds through a biradical intermediate, leading to the formation of unsaturated C5 compounds. smolecule.com

Intermediate in Total Synthesis Schemes

The utility of the δ-sultone core as a strategic intermediate has been showcased in the synthesis of complex natural products. A notable example is the use of a δ-sultone in an approach to synthesize an intermediate for the alkaloid (-)-eburnamonin. nih.gov In this synthesis, a δ-sultone was converted into a γ-lactone, which is a key structural component of the target molecule. nih.gov This application demonstrates the value of the 1,2-oxathiane 2,2-dioxide framework as a reliable and useful intermediate in multistep total synthesis, where its predictable reactivity can be strategically employed to build complex molecular frameworks.

Contribution to Developing Novel Organic Methodologies

The synthesis and application of δ-sultones contribute to the development of novel synthetic methodologies. For example, methods involving the rhodium-carbenoid approach to substituted δ-sultones have been developed. chim.it A significant methodological advancement is the oxidative conversion of δ-sultones, prepared via C-H insertion reactions, into γ-lactones using reagents like potassium tert-butoxide and tert-butyl hydroperoxide. nih.gov This two-step sequence—C-H insertion to form the sultone followed by oxidative rearrangement—constitutes a novel method for the synthesis of highly substituted γ-lactones, which are prevalent in biologically active molecules. This approach showcases how δ-sultones can act as pivotal intermediates in the development of new reaction cascades.

Applications in Material Science: Imparting Water Solubility to Polymers and Colorants

The δ-sultone ring is recognized as a valuable reagent for modifying materials, particularly for imparting water solubility to polymers and colorants. chim.ithud.ac.uk This application leverages the ring-opening reaction of the sultone. When a polymer or a colorant molecule with a suitable nucleophilic group (e.g., an alcohol or amine) reacts with this compound, the ring opens, and a sulfonate group is covalently attached to the material's backbone. The resulting ionic sulfonate group significantly increases the hydrophilicity and water solubility of the modified material. This methodology is a powerful tool in material science for tuning the physical properties of functional materials. chim.ithud.ac.uk

Exploration in Medicinal Chemistry as Scaffolds or Intermediates

While direct studies on the biological activity of this compound are limited, the closely related cyclic sulfamide (B24259) and benzoxathiazine dioxide scaffolds have shown significant promise in medicinal chemistry. These structures serve as important pharmacophores, and their derivatives are being actively investigated as therapeutic agents.

A prominent area of exploration is the development of inhibitors for carbonic anhydrase (CA) enzymes. nih.gov Specifically, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been synthesized and evaluated as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are tumor-associated enzymes and are important targets in cancer therapy. nih.gov In these derivatives, the cyclic sulfamide core acts as a key structural element for enzyme binding, while substituents, analogous to the methyl group in this compound, are used to modulate the potency and selectivity of the inhibitors against different CA isoforms. nih.gov This research highlights the potential of the underlying sultone and related scaffolds as valuable starting points for the design of novel, targeted therapeutics. smolecule.comnih.gov

Table 1: Summary of Applications for this compound and Related δ-Sultones

| Field | Application/Role | Description | Key Reactions |

| Organic Synthesis | Precursor to Acyclic Compounds | Serves as a source for 4-hydroxy-3-methylalkanesulfonates. | Nucleophilic Ring-Opening |

| Organic Synthesis | Precursor to Heterocycles | Can be converted into other ring systems like γ-lactones. | Oxidative Rearrangement |

| Total Synthesis | Synthetic Intermediate | Used as a building block in the synthesis of complex molecules like (-)-eburnamonin intermediates. | Oxidative Conversion |

| Material Science | Solubility Modifier | Increases water solubility of polymers and colorants by introducing a sulfonate group. | Nucleophilic Ring-Opening |

| Medicinal Chemistry | Bioisostere/Scaffold | The core structure is explored for designing enzyme inhibitors, notably for carbonic anhydrases. | Derivatization/Scaffold Hopping |

Natural Occurrence and Biosynthetic Context of 1,2 Oxathiane 2,2 Dioxide Derivatives

Speculated Biosynthetic Pathways

Due to the absence of 4-Methyl-1,2-oxathiane 2,2-dioxide in any known natural source, there are no proposed or speculated biosynthetic pathways for this compound in the academic literature. The study of biosynthesis is contingent on the confirmed natural occurrence of a compound, which is not the case for this compound.

Q & A

Basic Research Questions

Q. How can 4-methyl-1,2-oxathiane 2,2-dioxide be synthesized, and what analytical methods are critical for structural confirmation?

- Methodology : The compound can be synthesized via cyclization reactions using sulfur dioxide (SO₂) and appropriate diene precursors, as demonstrated in analogous dioxathiolane systems. For example, 2,5-dihydrothiophene derivatives were synthesized by reacting SO₂ with dienes under controlled conditions . Structural confirmation requires NMR spectroscopy (e.g., to detect methyl group environments and sulfur-oxygen bonding) and mass spectrometry for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities.

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : This compound serves as a versatile reagent in oxidation, reduction, and nucleophilic substitution reactions. For instance, similar dioxathiolane derivatives participate in sulfone formation (using H₂O₂) and sulfide generation (via LiAlH₄ reduction). The methyl groups influence reactivity by modulating steric and electronic effects, enabling selective transformations .

Q. How do the physicochemical properties of this compound impact laboratory handling and storage?

- Methodology : Key properties include a predicted boiling point of ~221.8°C and density of 1.4 g/cm³ . Storage at 2–8°C in airtight containers is recommended to prevent hydrolysis. Waste must be segregated and disposed via professional chemical waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can isotope effects be experimentally analyzed in reactions involving this compound?

- Methodology : Deuterated analogs (e.g., 2,5-dihydrothiophene-d₄ 1,1-dioxide) can be synthesized to study kinetic isotope effects (KIE). NMR integration quantifies deuterium incorporation, while reaction rate comparisons between deuterated and non-deuterated compounds reveal isotopic influences on mechanisms (e.g., ring-opening or substituent exchange) .

Q. What structural features of this compound derivatives confer selectivity in inhibiting human carbonic anhydrase (hCA) isoforms?

- Methodology : Methyl substitution and sulfone groups are critical. For example, 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide derivatives exhibit nanomolar inhibition of tumor-associated hCA IX/XII due to optimized hydrophobic interactions, while avoiding off-target cytosolic isoforms (hCA I/II). Structure-activity relationship (SAR) studies guided by X-ray crystallography and molecular docking are essential .

Q. How can unexpected byproducts during synthesis of this compound be identified and mitigated?

- Methodology : Byproducts often arise from competing reaction pathways (e.g., alternative cyclization modes). Use HPLC-MS for real-time monitoring and 2D NMR (e.g., HSQC, COSY) to resolve structural ambiguities. Adjusting reaction temperature, solvent polarity, or catalyst loading can suppress undesired pathways .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the reactivity of methyl-substituted dioxathiane derivatives?

- Analysis : Discrepancies may stem from stereochemical variations (e.g., R vs. S configurations) or solvent-dependent reactivity. For example, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide shows distinct solubility and reaction kinetics compared to its enantiomer . Systematic reproducibility studies under standardized conditions are recommended.

Q. How can researchers reconcile divergent biological activity data for structurally similar compounds?

- Methodology : Meta-analyses of inhibition assays (e.g., hCA isoform selectivity) must account for experimental variables such as incubation time, enzyme source, and buffer composition. Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays) reduces false positives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.